molecular formula C7H10ClN3 B112957 4-Chloro-6-isopropylpyrimidin-2-amine CAS No. 73576-33-7

4-Chloro-6-isopropylpyrimidin-2-amine

Cat. No. B112957
CAS RN: 73576-33-7
M. Wt: 171.63 g/mol
InChI Key: SPMMDFHRMVXLLO-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropylpyrimidin-2-amine is a chemical compound with the CAS Number: 73576-33-7 . It has a molecular weight of 171.63 . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of pyrimidines, including 4-Chloro-6-isopropylpyrimidin-2-amine, involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reaction is typically carried out in neutral or weak basic organic solvents at elevated temperatures .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-isopropylpyrimidin-2-amine is represented by the InChI code: 1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3, (H2,9,10,11) .


Chemical Reactions Analysis

Pyrimidines, including 4-Chloro-6-isopropylpyrimidin-2-amine, are known to undergo a variety of chemical reactions. For instance, they can participate in redox processes, which often pass through intermediates with short life-times .


Physical And Chemical Properties Analysis

4-Chloro-6-isopropylpyrimidin-2-amine is a white to off-white solid .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Chloro-6-isopropylpyrimidin-2-amine serves as a key intermediate in the synthesis of diverse nitrogen-containing heterocyclic compounds, which are of significant interest in various fields of chemical research. The compound's reactivity has been explored in studies where it was used as a building block for constructing pyrazoles, pyrimidines, pyridopyrimidines, and diazepine through reactions with a variety of bifunctional nucleophiles like hydrazines, guanidines, and ethylenediamine. The structural versatility and reactivity of this compound make it a valuable asset for developing new chemical entities with potential applications in medicinal chemistry and material science (Farouk, Ibrahim, & El-Gohary, 2021).

Bioactive Compound Development

In the realm of drug design and discovery, 4-Chloro-6-isopropylpyrimidin-2-amine derivatives have shown promise as potent bioactive compounds. Studies have demonstrated that derivatives of this compound, especially those synthesized with specific substituents, exhibit significant biological activities. For instance, some derivatives have been identified as promising candidates for antiangiogenic therapy, a critical approach in cancer treatment. These derivatives, through molecular docking studies, have shown high binding affinity with targets like VEGFR-2 kinase, indicating their potential in inhibiting angiogenesis, a process crucial for tumor growth and metastasis (Jafar & Hussein, 2021).

Antifungal Applications

The antifungal properties of certain 4-Chloro-6-isopropylpyrimidin-2-amine derivatives have been a subject of interest, particularly in addressing agricultural and medicinal needs. Research has demonstrated that these compounds, upon proper functionalization, can serve as effective antifungal agents against various types of fungi, including Aspergillus species. This opens up avenues for these compounds to be developed into new antifungal agents, potentially addressing the growing concern of fungal resistance to existing drugs (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Material Science and Corrosion Inhibition

In the field of material science, 4-Chloro-6-isopropylpyrimidin-2-amine derivatives have been explored for their potential in corrosion inhibition. Studies have found that these derivatives, when applied as coatings or additives, can significantly inhibit the corrosion of metals in aggressive environments. This property is crucial for extending the lifespan of metal structures and components, especially in industries where metal degradation poses a constant challenge (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

While specific future directions for 4-Chloro-6-isopropylpyrimidin-2-amine are not mentioned in the search results, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-6-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMDFHRMVXLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378600
Record name 4-chloro-6-isopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-isopropylpyrimidin-2-amine

CAS RN

73576-33-7
Record name 4-Chloro-6-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73576-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-isopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, 4-chloro-6-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Wágner, TAM Mocking, M Arimont… - Journal of Medicinal …, 2019 - ACS Publications
Despite the high diversity of histamine H 3 receptor (H 3 R) antagonist/inverse agonist structures, partial or full H 3 R agonists have typically been imidazole derivatives. An in-house …
Number of citations: 9 pubs.acs.org

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